molecular formula C₆H₁₀ClN B1160518 N,N-Dimethyl-1H-pyrrolium Chloride

N,N-Dimethyl-1H-pyrrolium Chloride

Cat. No.: B1160518
M. Wt: 131.6
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Description

Contextualization within Quaternary Ammonium (B1175870) and Pyrrolium Salts

Quaternary ammonium salts, often referred to as "quats," are a broad class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature that distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org This structural characteristic imparts these compounds with a wide array of applications, including as surfactants, disinfectants, fabric softeners, and phase transfer catalysts. wikipedia.orgmdpi.comnih.gov The specific properties and uses of a quaternary ammonium salt are highly dependent on the nature of the organic groups attached to the nitrogen atom. google.com

Within this large family, N,N-Dimethyl-1H-pyrrolium Chloride is a specific type of pyrrolium salt. The pyrrolium cation is formed by the protonation of a pyrrole (B145914) ring, a five-membered aromatic heterocycle containing four carbon atoms and one nitrogen atom. numberanalytics.comwikipedia.org The most stable form of the pyrrolium cation results from protonation at the 2-position of the pyrrole ring. wikipedia.org In the case of this compound, the nitrogen atom of the pyrrole ring is dimethylated, creating a permanently charged quaternary ammonium center within the heterocyclic ring. This specific structural feature influences its chemical reactivity and potential applications.

Historical Overview of Pyrrole and Substituted Pyrrole Chemistry

The journey of pyrrole chemistry began in 1834 when it was first discovered by the German chemist Friedrich August Runge, who initially isolated it from coal tar and bone oil. numberanalytics.com Its structure was later elucidated in 1858 by August Wilhelm von Hofmann. numberanalytics.com Since its discovery, pyrrole has become a cornerstone of heterocyclic chemistry due to its presence in a vast number of biologically significant molecules, including heme, chlorophyll, and various alkaloids. numberanalytics.combritannica.com

The inherent reactivity of the pyrrole ring, particularly its susceptibility to electrophilic substitution, has made it a versatile building block in organic synthesis. numberanalytics.comnumberanalytics.com Over the years, a multitude of synthetic methods have been developed to create substituted pyrroles with diverse functionalities. Classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, have been refined with a focus on greener chemistry, utilizing more environmentally friendly catalysts. nih.gov

Modern advancements in catalysis have further expanded the synthetic toolbox for creating highly substituted pyrroles. nih.gov Techniques employing transition metals like palladium, gold, and rhodium have enabled novel and efficient reaction pathways. nih.govnih.gov Furthermore, the advent of photoredox and electrochemical catalysis has opened up new avenues for pyrrole synthesis under milder and more sustainable conditions. rsc.org These ongoing developments in synthetic methodology continue to underscore the enduring importance of pyrrole and its derivatives in contemporary chemistry. nih.govresearchgate.net

Significance and Research Trajectory of this compound in Organic Chemistry and Materials Science

The significance of this compound and related pyrrolium salts stems from their unique combination of properties derived from both the pyrrole ring and the quaternary ammonium group. In organic chemistry, these compounds can serve as precursors and intermediates in the synthesis of more complex molecules. The presence of the charged pyrrolium ring can influence the regioselectivity and stereoselectivity of certain reactions.

In the realm of materials science, the ionic nature of this compound makes it a candidate for applications such as ionic liquids and components in polymer systems. Quaternary ammonium compounds, in general, are known for their ability to interact with macromolecules and are used in the formulation of various materials. evitachem.com The specific structure of this compound, with its aromatic heterocyclic cation, can impart unique thermal and electrochemical properties to materials.

Research into substituted pyrroles has demonstrated their wide-ranging applications in pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.commdpi.comnih.gov While specific research on this compound is more niche, the broader investigation into pyrrole-containing compounds highlights the potential for this and similar structures. The trajectory of research points towards a continued exploration of how the specific substituents on the pyrrole ring, such as the N,N-dimethyl groups, can be tailored to achieve desired properties for specific applications in both organic synthesis and materials science.

Properties

Molecular Formula

C₆H₁₀ClN

Molecular Weight

131.6

Synonyms

1,1-Dimethyl-1H-pyrrolium Chloride; 

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of N,n Dimethyl 1h Pyrrolium Chloride

Electrophilic Reactivity of the Pyrrolium Cation in N,N-Dimethyl-1H-pyrrolium Chloride

The N,N-Dimethyl-1H-pyrrolium cation, the core component of this compound, exhibits significant electrophilic character. The positive charge on the nitrogen atom enhances the electrophilicity of the pyrrole (B145914) ring, making it susceptible to attack by nucleophiles. evitachem.com This inherent reactivity is central to its utility in various chemical transformations.

Electrophilic Attack on the Pyrrole Ring (C-H activation)

The cationic nature of the N,N-dimethylpyrrolium ion facilitates electrophilic attack on the pyrrole ring itself. This process, often involving C-H activation, is a key step in the functionalization of the pyrrole core. The electron-withdrawing effect of the quaternary nitrogen atom makes the ring protons more acidic and the ring carbons more susceptible to electrophilic substitution.

Research into related pyrrolic systems has demonstrated that the presence of an N-acyl group can direct metallation to specific positions on the pyrrole ring, leading to a subsequent rearrangement, in a process termed a "pyrrole dance." nsf.gov While not directly involving this compound, this highlights the tunability of reactivity in substituted pyrroles.

Friedel-Crafts-type Reactions

This compound and its derivatives can participate in Friedel-Crafts-type reactions, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com These reactions typically involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com The pyrrolium cation, being electrophilic, can react with suitable aromatic compounds.

The traditional Friedel-Crafts acylation of pyrrole itself often occurs at the 2-position. nsf.gov While pyrrole can be prone to polymerization under strong acid conditions, which are typical for Friedel-Crafts reactions, modifications to the reaction conditions and catalysts have enabled successful alkylations and acylations. stackexchange.com For instance, the use of milder Lewis acids or alternative catalytic systems can circumvent this issue. stackexchange.com In the context of this compound, the positively charged nature of the pyrrolium ring itself acts as the electrophile, potentially reacting with electron-rich aromatic compounds.

Reaction Type Reactants Catalyst Key Features
Friedel-Crafts AlkylationAromatic Ring + Alkyl HalideLewis Acid (e.g., AlCl₃)Attaches an alkyl group to the aromatic ring. wikipedia.orgbyjus.com Can be prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.comlibretexts.org
Friedel-Crafts AcylationAromatic Ring + Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Attaches an acyl group to the aromatic ring. wikipedia.orgbyjus.com The product is less reactive, preventing multiple acylations. wikipedia.org No carbocation rearrangements occur. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions to this compound Derivatives

The electrophilic nature of the N,N-Dimethyl-1H-pyrrolium cation makes it a prime target for nucleophilic addition reactions. evitachem.com These reactions are fundamental to the construction of more complex molecular architectures based on the pyrrole scaffold.

Reactions with Anionic and Neutral Nucleophiles

This compound can react with a variety of nucleophiles, including both anionic and neutral species. evitachem.com Anionic nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., sodium borohydride, lithium aluminum hydride), are powerful nucleophiles that can add to the pyrrolium ring. libretexts.orgmasterorganicchemistry.com These reactions are often irreversible due to the high basicity of the nucleophile. masterorganicchemistry.com

Neutral nucleophiles, such as amines, alcohols, and water, can also react with the pyrrolium cation. evitachem.comyoutube.comlibretexts.org These reactions are typically reversible and may require acid or base catalysis. byjus.com The initial addition product of a neutral nucleophile often carries a formal charge and will undergo subsequent steps, such as proton transfer, to yield a neutral product. youtube.comlibretexts.org

Nucleophile Type Examples Reactivity Characteristics
AnionicGrignard Reagents (RMgX), Organolithiums (RLi), Hydrides (H⁻)Strong nucleophiles, addition is often irreversible. libretexts.orgmasterorganicchemistry.com
NeutralAmines (RNH₂), Alcohols (ROH), Water (H₂O)Weaker nucleophiles, addition is often reversible and may require catalysis. evitachem.comyoutube.comlibretexts.orgbyjus.com

Influence of Counterions and Solvent Systems on Reactivity

The reactivity of this compound in nucleophilic addition reactions can be significantly influenced by the nature of the counterion and the solvent system employed.

The counterion can affect the reactivity of the pyrrolium cation through ion pairing. researchgate.netrsc.org A strongly coordinating counterion can shield the positive charge on the pyrrolium ring, reducing its electrophilicity and thus its reactivity towards nucleophiles. researchgate.net Conversely, a weakly coordinating counterion will leave the cation more exposed and reactive. rsc.org Studies on similar cationic species have shown that the counterion can remain in close proximity to the cation in solution. researchgate.netrsc.org

The solvent system plays a crucial role in stabilizing the reactants, intermediates, and transition states of a reaction. wikipedia.orglibretexts.org Polar solvents can stabilize charged species, which can either accelerate or decelerate a reaction depending on the mechanism. wikipedia.orglibretexts.org For reactions involving the formation of a charged intermediate from neutral reactants, an increase in solvent polarity generally increases the reaction rate. wikipedia.org Conversely, for reactions where charge is dispersed or destroyed in the transition state, a more polar solvent can decrease the rate. wikipedia.org The ability of protic solvents to hydrogen bond can also significantly impact the reactivity of nucleophiles. wikipedia.orglibretexts.org

Factor Influence on Reactivity
Counterion Strongly coordinating counterions can decrease electrophilicity and reactivity. Weakly coordinating counterions can enhance reactivity. researchgate.netrsc.org
Solvent Polarity Can stabilize charged species, affecting reaction rates based on the charge distribution in reactants and transition states. wikipedia.orglibretexts.org
Protic vs. Aprotic Solvents Protic solvents can solvate and potentially deactivate strong nucleophiles through hydrogen bonding. wikipedia.orglibretexts.org

Ring-Opening and Rearrangement Reactions Involving Pyrrolium Scaffolds

Pyrrolium scaffolds, including derivatives of this compound, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of diverse and structurally complex molecules.

While direct studies on the ring-opening of this compound are not prevalent in the provided search results, analogous systems like N,N-dimethylcarbamoyl)pyridinium chloride have been shown to undergo ring-opening reactions in the presence of hydroxide (B78521). nih.gov This suggests that under basic conditions, the pyrrolium ring could be susceptible to similar transformations.

Rearrangement reactions are a broad class of reactions where the carbon skeleton of a molecule is rearranged. libretexts.org These can be promoted by acid or base and can lead to the formation of new ring systems or functional group transformations. libretexts.org For example, the Wolff rearrangement and the Pinacol rearrangement are well-known skeletal rearrangements. libretexts.org While specific examples involving the N,N-Dimethyl-1H-pyrrolium scaffold are not detailed, the inherent strain and electronic properties of the five-membered heterocyclic ring could make it a candidate for unique rearrangement pathways under appropriate synthetic conditions.

Acid-Catalyzed Rearrangements

While specific studies on the acid-catalyzed rearrangements of this compound are not extensively documented, the general behavior of related N-alkylated heterocyclic compounds suggests potential rearrangement pathways. Acidic conditions can promote rearrangements in molecules with susceptible functional groups. For instance, in related systems, acid catalysis can facilitate skeletal reorganizations or the migration of substituents. One notable acid-catalyzed rearrangement in a related heterocyclic system is the Fischer indole (B1671886) synthesis, which involves the rearrangement of a phenylhydrazone under acidic conditions to form an indole.

In the context of this compound, acid-catalyzed rearrangements could potentially involve protonation of the pyrrole ring, leading to the formation of a cationic intermediate. This intermediate could then undergo skeletal rearrangement or substituent migration, although such reactions are not commonly reported for this specific compound. The stability of the pyrrolium ring system generally makes such rearrangements energetically unfavorable without specific driving forces.

A related phenomenon is the van Alphen-Hüttel rearrangement, which is observed in 3H-pyrazoles, another class of five-membered nitrogen-containing heterocycles. This rearrangement involves the migration of a substituent from one position to another on the ring upon heating in a polar solvent, sometimes with acid catalysis. libretexts.org While not a direct analogue, this illustrates the potential for rearrangements in such ring systems under specific conditions.

Thermally Induced Transformations

Quaternary ammonium (B1175870) salts, including this compound, are known to undergo thermally induced transformations, most notably the Hofmann elimination. libretexts.orglibretexts.org This reaction typically occurs when a quaternary ammonium hydroxide salt is heated, leading to the formation of an alkene, a tertiary amine, and water. libretexts.orgyoutube.com For this compound, this would first require an anion exchange to replace the chloride with hydroxide.

The mechanism of the Hofmann elimination proceeds via an E2-like pathway, where a base (hydroxide ion) removes a beta-hydrogen, leading to the formation of a double bond and the departure of the tertiary amine as the leaving group. libretexts.orgyoutube.com A key characteristic of the Hofmann elimination is that it generally favors the formation of the least substituted alkene, a phenomenon known as the Hofmann rule. This is attributed to the steric bulk of the leaving group, which makes the abstraction of the sterically most accessible beta-hydrogen more favorable. youtube.com

Table 1: General Conditions for Hofmann Elimination of Quaternary Ammonium Salts

ParameterCondition
SubstrateQuaternary ammonium hydroxide
Temperature100 - 200 °C
BaseHydroxide ion
Key OutcomeFormation of the least substituted alkene

Catalytic Roles and Mechanistic Aspects of this compound in Organic Transformations

This compound can function as a catalyst or co-catalyst in certain organic reactions, primarily due to its ability to act as a phase-transfer catalyst and to stabilize charged intermediates. nih.gov

Stabilization of Reactive Intermediates

The positively charged nature of the N,N-Dimethyl-1H-pyrrolium cation allows it to stabilize anionic intermediates and transition states. nih.gov In a biphasic reaction system (e.g., an aqueous and an organic phase), the pyrrolium salt can pair with an anionic reactant in the aqueous phase and transport it to the organic phase where the reaction occurs. This process, known as phase-transfer catalysis, accelerates the reaction rate by bringing the reactants together in a single phase.

The pyrrolium cation can also stabilize negatively charged intermediates or transition states through electrostatic interactions. This can lower the activation energy of a reaction and thus increase its rate. For example, in reactions involving carbanions or other anionic species, the presence of the N,N-Dimethyl-1H-pyrrolium cation can provide a stabilizing counterion effect.

Participation in Acid-Catalyzed Cycloadditions

While direct participation of this compound in acid-catalyzed cycloadditions is not widely reported, related pyrrole derivatives are known to be involved in such reactions. For instance, chiral BINOL-phosphoric acid has been used to catalyze the enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.gov In this type of reaction, a pyrrole derivative is converted into a reactive intermediate (a 2-methide-2H-pyrrole) which then undergoes a cycloaddition.

This compound could potentially play a role in similar transformations by acting as a precursor to a reactive species or by influencing the reaction environment. For example, it could act as a Lewis acid activator for a substrate in a cycloaddition reaction. The study of 1,3-dipolar cycloaddition reactions of various compounds with pyrroline-1-oxide highlights the diverse reactivity of pyrrole-related structures in cycloadditions. researchgate.net

Table 2: Example of a Catalyzed Cycloaddition Involving a Pyrrole Derivative

ReactionCatalystReactantsProduct
[6 + 2]-Cycloaddition(R)-BINOL-derived phosphoric acid1H-pyrrole-2-carbinols, Aryl acetaldehydes2,3-dihydro-1H-pyrrolizin-3-ols

Exploration of Reaction Intermediates and Transition States

The mechanistic understanding of reactions involving this compound necessitates the exploration of potential reaction intermediates and transition states.

In the context of the Hofmann elimination, the transition state involves the simultaneous breaking of the C-H and C-N bonds and the formation of the C=C double bond. libretexts.orgyoutube.com The geometry of this transition state is influenced by steric and electronic factors, leading to the observed regioselectivity. For quaternary ammonium salts, the transition state is often described as having some carbanionic character on the beta-carbon, which explains the preference for the Hofmann product. youtube.com

In its role as a catalyst, the transition state stabilization provided by the N,N-Dimethyl-1H-pyrrolium cation is a key feature. For instance, in a phase-transfer catalyzed reaction, the transition state would involve an ion pair between the pyrrolium cation and the anionic reactant. The stability of this ion pair in the organic phase is crucial for the catalytic cycle.

While computational studies specifically detailing the reaction intermediates and transition states for reactions of this compound are limited, analogies can be drawn from studies on similar catalytic systems and rearrangement reactions. nih.govnih.govrsc.org For example, mechanistic investigations of other catalyzed reactions often involve the characterization of catalyst-substrate complexes and the transition states leading to the products. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 1h Pyrrolium Chloride

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N,N-Dimethyl-1H-pyrrolium Chloride, high-resolution NMR techniques are indispensable for confirming its covalent structure and providing insights into its conformation.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the molecular structure by providing information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl protons and the protons on the pyrrolium ring. The chemical shifts of the ring protons are influenced by the positive charge on the nitrogen atom, typically causing them to appear at a lower field compared to those in neutral pyrrole (B145914).

¹³C NMR: The carbon NMR spectrum provides complementary information, showing signals for the methyl carbons and the carbons of the five-membered ring.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning these signals and establishing the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment, also known as Heteronuclear Multiple Quantum Correlation (HMQC), correlates the chemical shifts of protons with the carbons to which they are directly attached. nih.govyoutube.com For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the N-methyl groups to the corresponding ¹³C signal, and similarly for each C-H bond on the pyrrolium ring. This allows for definitive assignment of directly bonded proton-carbon pairs. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. nih.govyoutube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected from the N-methyl protons to the adjacent carbon atoms in the pyrrolium ring, confirming the position of the methyl groups on the nitrogen atom.

A representative table of expected NMR data is provided below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HMBC Correlations (from ¹H)
N-CH₃~3.5~45C2, C5
H2/H5~7.8~125C3, C4, N-CH₃
H3/H4~6.5~110C2, C5

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that detects the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. libretexts.org This effect is independent of through-bond connectivity and provides crucial information about the stereochemistry and conformation of a molecule. wikipedia.orgyoutube.com

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would be used to establish through-space proximities. Key expected correlations would include:

An NOE between the protons of the N-methyl groups and the protons at the C2 and C5 positions of the pyrrolium ring.

NOEs between adjacent protons on the pyrrolium ring (H2 to H3, and H4 to H5).

Observing these correlations would confirm the proposed structure and provide evidence for the spatial arrangement of the methyl groups relative to the heterocyclic ring.

Vibrational Spectroscopy (IR, Raman) in Probing Molecular Interactions and Vibrational Modes

IR Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrational frequencies of the molecule's bonds. Key expected peaks would include C-H stretching vibrations for the methyl groups and the aromatic ring, C=C stretching from the pyrrolium ring, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique is particularly useful for studying symmetric vibrations and can also be applied to aqueous solutions, which can be challenging for IR spectroscopy.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
C=C Ring Stretch1600 - 1450IR, Raman
C-N Stretch1350 - 1250IR, Raman

Mass Spectrometry Techniques for Ion Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. arkat-usa.org

For this compound, the molecular ion would be the N,N-Dimethyl-1H-pyrrolium cation. The analysis would reveal a prominent peak corresponding to its molecular mass. The fragmentation of this ion under electron impact or other ionization methods would likely proceed through characteristic pathways for pyrrole derivatives. nih.gov

Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃).

Loss of ethylene (B1197577) (C₂H₂).

Cleavage of the pyrrole ring structure, leading to smaller charged fragments.

Studying these fragmentation patterns helps to confirm the connectivity and identity of the compound.

Ion m/z (Mass-to-Charge Ratio) Identity
[C₆H₁₂N]⁺98.09Molecular Ion (Cation)
[C₅H₉N]⁺83.07[M - CH₃]⁺
[C₄H₅N]⁺67.04Fragment from ring cleavage

Advanced X-ray Crystallography and Diffraction Studies of Pyrrolium Polymorphs and Co-crystals

A crystallographic study would also reveal how the pyrrolium cations and chloride anions are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Furthermore, this technique is essential for studying polymorphism and co-crystals:

Polymorphs: This refers to the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms of this compound. researchgate.net

Co-crystals: These are crystalline structures composed of two or more different molecules held together in the same lattice by non-covalent interactions. researchgate.net Investigating the potential for this compound to form co-crystals with other molecules could be a route to new materials with tailored properties.

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic techniques, such as FTIR or Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need to isolate intermediates or products. rsc.org This approach provides valuable kinetic and mechanistic information. birmingham.ac.uk

For reactions involving this compound, such as its synthesis via the alkylation of pyrrole or its subsequent use as a reactant, in situ monitoring could be employed. By tracking the decrease in the intensity of reactant-specific peaks and the corresponding increase in product-specific peaks over time, one can determine reaction rates, identify transient intermediates, and optimize reaction conditions for improved yield and efficiency.

Theoretical and Computational Studies of N,n Dimethyl 1h Pyrrolium Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the N,N-Dimethyl-1H-pyrrolium cation and its interaction with the chloride anion. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of chemical systems. For N,N-Dimethyl-1H-pyrrolium Chloride, DFT calculations are employed to map the electron density and predict sites susceptible to chemical attack.

Key aspects of DFT studies on this compound include:

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the compound's electrophilic and nucleophilic nature. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For the N,N-Dimethyl-1H-pyrrolium cation, the positive charge is not solely on the nitrogen atom but is delocalized across the pyrrolium ring, enhancing its electrophilic character. evitachem.com This makes the ring carbons, particularly those adjacent to the nitrogen, susceptible to nucleophilic attack.

Below is a table representing typical data obtained from a DFT analysis for the N,N-Dimethyl-1H-pyrrolium cation.

Parameter Calculated Value (Illustrative) Interpretation
HOMO Energy-8.2 eVEnergy of the outermost electron orbital.
LUMO Energy-3.5 eVEnergy of the lowest unoccupied electron orbital.
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability.
Electrophilicity Index (ω)3.6 eVQuantifies the electrophilic nature of the cation.
Most Positive ESPOn C2 and C5 ring carbonsPrimary sites for nucleophilic attack.

This table is illustrative and represents the type of data generated from DFT calculations.

The parent pyrrole (B145914) molecule is an aromatic heterocycle. wikipedia.org The pyrrolium cation, formed by protonation or, in this case, N,N-dialkylation, retains aromatic character. The nitrogen atom becomes sp² hybridized and its lone pair is delocalized within the ring, creating a stable 6π-electron aromatic system according to Hückel's rule. libretexts.org

Computational methods used to analyze aromaticity and charge distribution include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromatic character, indicating a diamagnetic ring current.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and delocalization effects. researchgate.net For the N,N-Dimethyl-1H-pyrrolium cation, NBO calculations would confirm the positive charge is distributed across the N, C2, and C5 atoms. The analysis reveals the nature of the C-N and C-C bonds within the ring, highlighting their partial double-bond character due to electron delocalization.

The table below shows a hypothetical NBO charge distribution for the N,N-Dimethyl-1H-pyrrolium cation.

Atom Natural Charge (e) (Illustrative)
N1+0.15
C2+0.20
C3-0.10
C4-0.10
C5+0.20
Methyl Carbons-0.05

This table is illustrative. The distribution shows that the positive charge is delocalized, primarily on the nitrogen and the adjacent alpha-carbons.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. nih.gov For this compound, MD simulations are crucial for understanding its behavior in solution and in the solid state.

In solution, particularly in polar solvents like water or in organic solvents, the interactions between the N,N-Dimethyl-1H-pyrrolium cation and the chloride anion are mediated by the solvent molecules. MD simulations can elucidate these complex interactions. chemrxiv.org

Key phenomena studied include:

Solvation Shells: Simulations reveal how solvent molecules arrange around the cation and anion. Radial Distribution Functions (RDFs) are calculated to determine the probability of finding a solvent molecule at a certain distance from an ion.

Ion-Pairing: The cation and anion can exist in different configurations, such as contact ion pairs (CIP), where they are directly associated, or solvent-separated ion pairs (SSIP), where one or more solvent molecules are positioned between them. chemrxiv.org The relative stability of these states is crucial for the chemical and physical properties of the solution. nih.gov Potentials of Mean Force (PMF) are often calculated to determine the free energy landscape of ion-pairing. chemrxiv.org

Interaction Type Typical Distance (Å) (Illustrative) Coordination Number (Illustrative)
Pyrrolium⁺ - Cl⁻ (CIP)3.5 - 4.51
Pyrrolium⁺ - Water (1st Shell)4.0 - 5.04-6
Cl⁻ - Water (1st Shell)3.0 - 3.85-7

This table illustrates typical structural data derived from MD simulations in an aqueous environment.

MD simulations can also be used to predict the solid-state structure of ionic compounds. By simulating the system at low temperatures, the ions arrange themselves into a minimum energy configuration, which corresponds to the crystal lattice. These simulations can predict lattice parameters, unit cell arrangements, and the coordination environment of each ion in the crystal. This approach is particularly useful when experimental crystal structures are unavailable. The simulations can show how the planar pyrrolium cations and spherical chloride anions pack together to maximize electrostatic attractions and minimize repulsions, leading to a stable crystal structure. nih.gov

Computational Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry is instrumental in mapping the potential energy surfaces for chemical reactions. For this compound, this can be applied to understand its stability, decomposition mechanisms, or its role in a reaction.

By employing methods like DFT, researchers can:

Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Identifying its geometry and energy is key to understanding the reaction mechanism.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy implies a slow reaction, indicating kinetic stability.

For instance, the stability of the pyrrolium ring could be assessed by calculating the energy barriers for potential ring-opening reactions.

Reaction Pathway Activation Energy (Ea) (kJ/mol) (Illustrative) Reaction Energy (ΔE) (kJ/mol) (Illustrative)
Nucleophilic attack at C285-20
Thermal Decomposition250+75

This table provides hypothetical energy values for potential reactions, as would be determined by computational pathway analysis.

Assessment of Catalytic Mechanisms

While specific computational studies on the catalytic mechanisms of this compound are not extensively documented in publicly available literature, the methodologies for such assessments are well-established. The reactivity of this quaternary ammonium (B1175870) salt suggests its potential role as a phase-transfer catalyst or as a precursor in various organic syntheses. evitachem.com Theoretical studies would typically employ quantum chemical calculations to elucidate reaction pathways, transition states, and the energetics involved.

Detailed Research Findings:

A plausible catalytic cycle involving this compound would likely be investigated using Density Functional Theory (DFT). DFT calculations can map out the potential energy surface of a reaction, identifying the minimum energy pathways. For instance, in a hypothetical nucleophilic substitution reaction where the pyrrolium salt acts as a catalyst, the following aspects would be computationally modeled:

Interaction with Reactants: The initial complexation of the reactants with the N,N-Dimethyl-1H-pyrrolium cation would be modeled to understand the binding energies and geometries.

Transition State Analysis: The transition state structures for the key steps of the reaction would be located and their energies calculated. This information is crucial for determining the rate-limiting step of the catalytic cycle.

Product Release: The final step of the catalytic cycle, the release of the product and regeneration of the catalyst, would also be modeled to ensure the catalytic cycle is closed.

An illustrative data table for a hypothetical DFT study on a reaction catalyzed by this compound is presented below. The data is based on typical values observed in computational studies of similar catalytic systems.

Table 1: Illustrative Energetics of a Hypothetical Catalyzed Reaction

Step Description ΔE (kcal/mol)
1 Reactant Complexation -5.2
2 Transition State 1 +15.8
3 Intermediate Formation -2.1
4 Transition State 2 +12.3
5 Product Complexation -8.7

This table is a hypothetical representation of data that would be generated from DFT calculations on a catalytic cycle involving this compound.

Conformational Analysis and Isomerization Pathways

The conformational flexibility of the N,N-Dimethyl-1H-pyrrolium cation is expected to be limited due to the aromaticity of the pyrrole ring. However, the orientation of the methyl groups relative to the ring can be a subject of computational investigation. Isomerization in this context would primarily refer to the rotational barriers of the methyl groups.

Detailed Research Findings:

Computational methods, particularly DFT and ab initio methods, can be used to perform a detailed conformational analysis. The primary focus would be on the rotation of the two methyl groups attached to the nitrogen atom.

Rotational Barriers: The energy profile for the rotation of the N-CH₃ bonds would be calculated to determine the most stable conformations and the energy barriers between them.

Ring Pucker (if applicable): While the 1H-pyrrolium ring is aromatic and thus largely planar, any minor deviations from planarity could be analyzed. However, significant puckering is not expected.

Below is an illustrative table summarizing the results of a hypothetical conformational analysis.

Table 2: Hypothetical Conformational Analysis of N,N-Dimethyl-1H-pyrrolium Cation

Conformer Dihedral Angle (C-N-C-H) Relative Energy (kcal/mol)
Staggered 60° 0.0

This table presents hypothetical data for the rotational barrier of the methyl groups in the N,N-Dimethyl-1H-pyrrolium cation.

Computational Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties such as NMR, IR, and Raman spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of compounds like this compound.

Detailed Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. Calculations would be performed on the optimized geometry of the N,N-Dimethyl-1H-pyrrolium cation to obtain the theoretical chemical shifts. These can then be compared to experimental spectra, if available, to confirm the structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can also be calculated using DFT. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to identify characteristic vibrational modes of the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted (ppm) Experimental (ppm)
N-CH₃ 3.15 Data not available
H2/H5 7.50 Data not available

This table illustrates how predicted NMR data for this compound would be presented. Experimental data is not currently available in public databases.

Table 4: Hypothetical Predicted IR Active Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Intensity Assignment
3105 Medium C-H stretch (aromatic)
2980 Strong C-H stretch (methyl)
1550 Strong C=C stretch (ring)

This table provides an example of predicted IR frequencies and their assignments for the N,N-Dimethyl-1H-pyrrolium cation based on computational calculations.

Applications of N,n Dimethyl 1h Pyrrolium Chloride in Chemical Synthesis and Materials Science

N,N-Dimethyl-1H-pyrrolium Chloride as a Catalyst or Co-catalyst in Organic Reactions

While direct catalysis by this compound is a niche area, closely related pyrrolium salts have demonstrated significant catalytic activity, particularly in the synthesis of nitrogen-containing heterocycles. These applications highlight the potential of the pyrrolium scaffold in facilitating key bond-forming reactions.

The synthesis of tetrazoles, five-membered rings with four nitrogen atoms, is of great importance in medicinal chemistry where they often serve as bioisosteres for carboxylic acids. nih.gov A key challenge in their synthesis via the [3+2] cycloaddition of nitriles and azides is the activation of the nitrile substrate. Research has shown that an organocatalyst generated in situ, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide (B81097), effectively promotes this reaction. organic-chemistry.org This pyrrolium-based catalyst is formed from common laboratory reagents: N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride. organic-chemistry.org The system operates under neutral conditions and can be accelerated by microwave heating, showcasing a significant process advantage. organic-chemistry.org The catalytic cycle is believed to involve the pyrrolium salt activating the nitrile, thereby facilitating the cycloaddition with the azide anion. organic-chemistry.org

This catalytic approach has proven effective for a range of nitrile substrates, as detailed in the following table.

Nitrile SubstrateReaction Time (Microwave)Yield (%)
Benzonitrile3 min98
4-Cyanopyridine3 min95
3-Chlorobenzonitrile5 min94
Acetonitrile10 min75
This table summarizes the results for the synthesis of 5-substituted-1H-tetrazoles using an in-situ generated pyrrolium organocatalyst. Data sourced from a study by Cantillo, Gutmann, and Kappe (2011). organic-chemistry.org

Other catalysts, typically based on metals like zinc, cobalt, or copper, are also employed for tetrazole synthesis, often requiring specific ligands and conditions. nih.govacs.orgnih.gov

The synthesis of tetrazoles is a prime example of a reaction involving the formation of multiple C-N and N-N bonds to construct the heterocyclic ring. organic-chemistry.org The pyrrolium-catalyzed cycloaddition of nitriles and azides directly facilitates this complex bond formation network. organic-chemistry.org The catalyst's role is crucial in activating the carbon-nitrogen triple bond of the nitrile, making it susceptible to nucleophilic attack by the azide. organic-chemistry.org

In a broader context, N-heterocyclic compounds are often precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts known for promoting a variety of transformations, including C-C bond-forming reactions like the benzoin (B196080) condensation and Stetter reaction. nih.gov While research has heavily focused on imidazolidenyl-derived carbenes for these applications, the underlying principle involves the N-heterocyclic scaffold stabilizing the reactive carbene species. nih.gov

This compound as a Precursor for Advanced Polymeric Materials

Pyrrole-based ionic liquids, such as this compound, are valuable monomers for the synthesis of conducting polymers. These materials possess extended π-conjugated systems, enabling them to conduct electricity, and their properties can be tailored through chemical modification.

Conducting polymers can be synthesized from pyrrole-based ionic liquid monomers through electropolymerization. nih.gov This technique involves applying an electrical potential to an electrode submerged in a solution containing the monomer. The process begins with the oxidation of the pyrrole (B145914) monomer, removing an electron to form a highly reactive radical cation. nih.gov This radical cation then couples with a second radical cation, and after the loss of two protons, an aromatic dimer is formed. nih.gov This process repeats, adding more monomer units to extend the polymer chain. nih.gov The resulting conjugated polymer film deposits directly onto the electrode surface. nih.gov

The electrochemical conditions can be precisely controlled to influence the properties and morphology of the resulting polymer film.

ParameterValue/ConditionPurpose
MonomerPyrrole-Based Conductive Polymeric Ionic Liquid (CPIL)The building block of the polymer.
Potential Cycling Range-2.8 V to 2.0 V vs Fc+/FcTo induce oxidation/reduction cycles for polymerization.
Scan Rate50 mV/sControls the rate of potential change during cycling.
Power SourceDC or AC VoltageTo create uniform or patterned polymer film deposition. nih.gov
This table outlines typical conditions for the electropolymerization of a pyrrole-based ionic liquid monomer. Data sourced from a study by Devasurendra et al. nih.gov

A sophisticated strategy for creating advanced materials involves introducing specific functional groups onto the polymer backbone. This can be achieved by first synthesizing a modified monomer and then polymerizing it. A powerful example of this approach is the synthesis of an N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer. nih.gov This monomer, featuring a pyrrole-type nitrogen, is designed with an alkyne group attached to the nitrogen atom. nih.gov This alkyne serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, allowing for the easy attachment of various functional molecules to the monomer before polymerization. nih.gov

Once the desired functional group is attached, the modified monomer can be electropolymerized to create a homopolymer with a precisely functionalized backbone. nih.gov This method provides a versatile route to a new generation of polymers where functionality is integral to the material's structure, opening possibilities for applications in sensors, catalysis, and biomedical devices. nih.gov

Integration of this compound into Functionalized Surfaces and Hybrid Materials

The electropolymerization of pyrrolium-based monomers is an intrinsic method for creating functionalized surfaces. As the polymer forms, it deposits as a thin, often nanoporous, film directly onto the conductive substrate, which acts as the working electrode. nih.govnih.gov This process allows for the direct integration of the functional polymer onto materials like platinum or indium tin oxide (ITO), a transparent conductor used in displays and solar cells. nih.gov

Researchers have demonstrated the ability to create patterned polymer films by controlling the electrical field, for example, by using wireless bipolar electrodes. nih.gov This allows for the selective deposition of the conducting polymer onto specific regions of a surface, creating micro-structured hybrid materials. nih.gov The resulting polymer-coated surfaces exhibit the unique chemical and electronic properties of the polymer itself, such as specific recognition sites or fluorescence, making them suitable for use in chemical and biological sensors. nih.gov

Research on this compound in Electrochemical Applications Remains Limited

Ionic liquids, which are salts that are liquid at or near room temperature, are of significant interest for electrochemical applications due to their low volatility, wide electrochemical windows, and high ionic conductivity. These properties make them promising candidates for use as electrolytes in batteries, supercapacitors, and other energy storage devices. Research in this area often focuses on the structure-property relationships of various cations and anions that constitute the ionic liquid.

Investigations into related compounds, such as N-substituted pyrrole copolymers and imidazolium-based ionic liquids, have provided insights into how the chemical structure of the cation can influence the electrochemical behavior of the resulting material. For instance, studies on the electropolymerization of N-substituted pyrroles have shown that the nature of the substituent group can affect the redox properties and ionic mobility of the polymer. Similarly, research on imidazolium-based ionic liquids has detailed their electrochemical stability and utility in various applications, including metal deposition and as electrolytes in energy storage systems.

However, specific data on the electrochemical properties of this compound, such as its electrochemical stability window, ionic conductivity in various nonaqueous solvents, and its performance as an electrolyte in energy storage devices, are not present in the available literature. Cyclic voltammetry data, which is a key technique for characterizing the electrochemical behavior of a compound, is also not reported for this compound.

The absence of this specific information in the public domain suggests that the electrochemical applications of this compound may be a nascent area of research or that studies have not been published in widely accessible scientific journals. Therefore, a detailed analysis of its role in the fundamental chemical processes of nonaqueous electrochemical systems and energy storage cannot be provided at this time. Further research and publication of findings are necessary to elucidate the potential of this specific compound in the field of electrochemistry.

Derivatives and Analogs of N,n Dimethyl 1h Pyrrolium Chloride

Synthesis and Chemical Behavior of Substituted N,N-Dimethyl-1H-pyrrolium Chlorides

The synthesis of substituted N,N-Dimethyl-1H-pyrrolium chlorides typically involves a two-step process: the formation of an N-substituted pyrrole (B145914) followed by quaternization.

The initial synthesis of the N-substituted pyrrole core can be achieved through various methods. A prominent and reliable method is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net For instance, reacting hexa-2,5-dione with various aliphatic and aromatic primary amines has been shown to produce N-substituted 2,5-dimethyl pyrrole derivatives in good to excellent yields, with water being a suitable green solvent for the reaction. researchgate.net

An alternative and expeditious approach involves the microwave-induced, iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a range of amines under solvent-free conditions. nih.gov This method is effective for producing various N-substituted pyrroles with both aliphatic and aromatic amines, often in high yields and short reaction times. nih.gov The reaction is believed to proceed through the formation of a dialdehyde (B1249045) intermediate. nih.gov

The table below summarizes the synthesis of various N-substituted pyrroles, which are the precursors to the corresponding pyrrolium salts, using the microwave-assisted method.

Table 1: Synthesis of N-Substituted Pyrroles via Microwave-Induced Reaction Data derived from a study on iodine-catalyzed reactions. nih.gov

Entry Amine Product Reaction Time (min) Yield (%)
1 Aniline (B41778) 1-Phenyl-1H-pyrrole 2.5 92
2 p-Anisidine 1-(4-Methoxyphenyl)-1H-pyrrole 3 90
3 p-Toluidine 1-(4-Methylphenyl)-1H-pyrrole 3 89
4 Benzylamine 1-Benzyl-1H-pyrrole 2 95
5 Adamantan-1-amine 1-(Adamantan-1-yl)-1H-pyrrole 4 85
6 Naphthalen-1-amine 1-(Naphthalen-1-yl)-1H-pyrrole 5 87

Once the N-substituted pyrrole is obtained, the final step is quaternization. This is a classic SN2 reaction where the tertiary amine (the nitrogen of the pyrrole ring) attacks an alkyl halide. mdpi.com To synthesize N,N-Dimethyl-1H-pyrrolium Chloride derivatives, a methylating agent such as methyl chloride or methyl iodide would be used to introduce the second methyl group onto the nitrogen, yielding the desired quaternary pyrrolium salt.

Comparative Reactivity and Stability Across Pyrrolium and Related Quaternary Ammonium (B1175870) Salts

This compound belongs to the broad class of Quaternary Ammonium Compounds (QACs), which are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com However, the pyrrolium cation possesses distinct features that differentiate it from more common acyclic or saturated cyclic QACs.

Stability: The most significant difference is the aromaticity of the pyrrolium cation. The pyrrole ring is a 6-π electron aromatic system, which confers considerable resonance stabilization. This inherent stability makes pyrrolium salts generally more stable than their non-aromatic counterparts, such as alkyl dimethyl benzyl (B1604629) ammonium chlorides or alkyl trimethyl ammonium chlorides, which lack this feature. While all QACs are salts and can be stable, the covalent bonds within the pyrrolium cation are strengthened by aromaticity.

Reactivity: The reactivity of QACs is largely a function of their structure, including the organic groups attached to the nitrogen. nih.gov For many QACs used as surfactants or biocides, reactivity is associated with the long alkyl chains that allow them to interact with and disrupt cell membranes. nih.gov In contrast, the reactivity of pyrrolium salts is also influenced by the aromatic ring. It can participate in electrophilic aromatic substitution, a reaction pathway not available to saturated QACs like alkyl morpholinium or pyrrolidinium (B1226570) chlorides. researchgate.netgoogle.com

Physical Properties: Like other QACs, pyrrolium salts are generally expected to have high water solubility and low volatility due to their ionic nature. nih.gov They also share the tendency of QACs to adsorb onto surfaces and particles, a property driven by the interaction of the positive charge with negatively charged materials. nih.gov

Table 2: Comparative Properties of Pyrrolium Salts and Other Quaternary Ammonium Salts

Property This compound General Alkyl Quaternary Ammonium Salts (e.g., BACs)
Cation Structure Planar, five-membered heterocyclic ring Acyclic or saturated cyclic alkyl/aryl groups
Aromaticity Yes (6-π electron system) No
Source of Stability Resonance stabilization from aromaticity General stability of C-N and C-H bonds
Primary Mode of Reaction Electrophilic substitution on the aromatic ring; ion-exchange Reactions related to the alkyl chains (e.g., membrane interaction)
Key Structural Feature Aromatic pyrrolium cation Long hydrophobic alkyl chain(s) and a cationic head

Structure-Chemical Activity Relationships in this compound Analogs

The chemical and biological activity of this compound analogs is profoundly influenced by their molecular structure. The principles of structure-activity relationships (SAR), which are well-documented for various QACs and heterocyclic compounds, can be applied to predict how modifications would impact the behavior of these analogs. nih.govnih.govnih.gov

The activity of QACs often depends on a balance between hydrophilicity (from the charged nitrogen) and lipophilicity (from the organic substituents). mdpi.com This balance is crucial for activities like antimicrobial action, where the molecule must interact with the bacterial cell membrane. mdpi.comnih.gov

Influence of N-Substituents: For many QACs, the length of the alkyl chains is a critical determinant of biological activity. nih.gov For an analog of this compound, replacing one of the N-methyl groups with a longer alkyl chain (e.g., C8 to C16) would be expected to increase its lipophilicity and surface activity, potentially enhancing antimicrobial properties up to a certain point (the "cut-off effect"). mdpi.commdpi.com

Influence of Ring Substituents: The type and position of substituents on the pyrrole ring can fine-tune electronic properties and steric factors.

Electron-donating groups (e.g., alkyl, methoxy) would increase the electron density of the pyrrole ring, potentially making it more susceptible to electrophilic attack but also possibly modulating its interaction with biological targets.

Electron-withdrawing groups (e.g., halides, nitro groups) would decrease the ring's electron density. In SAR studies of other heterocycles, such as aminoquinolines, the substitution of a chlorine with other halogens like bromine or iodine resulted in similar biological activity, whereas fluorine or trifluoromethyl groups led to a decrease in activity. nih.gov

Table 3: Predicted Structure-Activity Relationships in Pyrrolium Chloride Analogs

Analog Modification (from this compound) Key Structural Change Predicted Impact on Activity (e.g., Antimicrobial) Rationale
N-Dodecyl-N-methyl-1H-pyrrolium Chloride Increased lipophilicity Potential increase Enhanced interaction with lipid membranes, a common mechanism for QACs. mdpi.comnih.gov
N,N-Dimethyl-3-chloro-1H-pyrrolium Chloride Electron-withdrawing group on ring Activity may be maintained or altered Halogen substituents can modulate electronic properties without drastically changing size. nih.gov
N,N-Dimethyl-3,4-diphenyl-1H-pyrrolium Chloride Increased steric bulk and lipophilicity Activity likely altered Large, bulky groups can affect binding to target sites and change solubility.
N-Benzyl-N-methyl-1H-pyrrolium Chloride Addition of an aryl group Potential for different types of interactions (e.g., π-π stacking) Benzyl groups can introduce new binding modes with biological targets. mdpi.com

Emerging Research Directions and Future Perspectives on N,n Dimethyl 1h Pyrrolium Chloride

Novel Synthetic Strategies and Methodological Advancements

The traditional synthesis of N,N-Dimethyl-1H-pyrrolium Chloride typically involves the direct alkylation of pyrrole (B145914). evitachem.com However, modern synthetic chemistry is continuously seeking more efficient, selective, and environmentally benign methods. Emerging strategies in pyrrole synthesis, which could be adapted for pyrrolium salts, represent the frontier of this research.

One of the most established methods for creating the core pyrrole structure is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov Recent advancements have focused on making this reaction greener by employing environmentally friendly catalysts or even performing the reaction in boiling water without a catalyst. nih.gov

Other innovative approaches are being explored for constructing the pyrrole ring, which is the precursor to the pyrrolium salt. These include:

From Aziridines: A flexible method involves the reaction of pyridinium (B92312) ylides with 2H-azirines, which allows for selective control over substitution patterns on the resulting pyrrole ring. nih.gov

From Homopropargylic Amines: Tetrasubstituted pyrroles can be prepared through a multi-step cascade reaction of homopropargylic amines and aryl iodides, catalyzed by palladium and copper complexes. nih.gov

Ring-Closing Metathesis: Substituted pyrrolines can be formed using ruthenium-based catalysts, which are then aromatized to yield the pyrrole core. nih.gov

For the direct functionalization and formation of the quaternary ammonium (B1175870) salt, research into N-alkylation of pyrrole derivatives is ongoing. Studies on similar structures show that the selectivity of alkylation can be highly dependent on the reaction conditions and the nature of the alkylating agent, which can lead to N-methyl or N,N-dimethyl products. researchgate.net

Synthetic ApproachDescriptionKey FeaturesPotential Application to this compound
Paal-Knorr Reaction Condensation of a 1,4-dicarbonyl compound with an amine. nih.govWell-known, versatile. Recent advances focus on green chemistry using catalysts like citric acid or no catalyst in water. nih.govGreener synthesis of the initial pyrrole ring before dimethylation.
From Aziridines Reaction of pyridinium ylides with 2H-azirines. nih.govProvides selective control of substitution patterns. nih.govCreation of specifically functionalized pyrrole precursors.
From Homopropargylic Amines Cascade reaction of homopropargylic amines and aryl iodides. nih.govMulti-step, one-pot synthesis of tetrasubstituted pyrroles. nih.govAccess to more complex pyrrole scaffolds prior to quaternization.
Ring-Closing Metathesis Ruthenium-catalyzed formation of pyrrolines followed by aromatization. nih.govUtilizes powerful metathesis catalysts to form the ring structure. nih.govAlternative route to substituted pyrrole precursors.

Exploration of New Catalytic Paradigms Involving Pyrrolium Salts

Pyrrolium salts, as part of the broader pyrylium (B1242799) salt family, are gaining attention for their catalytic potential. evitachem.comnih.gov Their cationic nature and ability to stabilize transition states make them suitable for various organic reactions. evitachem.com Research is uncovering new ways to leverage these properties.

Pyrylium salts are particularly noted for their excellent absorption, fluorescence, and electron transfer properties, which makes them highly effective as photoredox catalysts . nih.govresearchgate.net In this paradigm, the pyrylium salt absorbs light and enters an excited state, enabling it to facilitate reactions like cyclizations, dimerizations, and cycloadditions through single-electron transfer. researchgate.net This opens up new, light-mediated synthetic pathways that are often milder and more selective than traditional thermal reactions.

Beyond photocatalysis, pyrrolium salts can act as organocatalysts or co-catalysts. evitachem.com Their electrophilicity makes them reactive towards nucleophiles, a property that can be harnessed to activate substrates or mediate key steps in a catalytic cycle. wikipedia.org For instance, pyrylium salts are known to react with primary amines to form pyridinium salts, which are themselves useful in various transformations. wikipedia.org The exploration of this compound in these roles is an active area of research, aiming to discover new reactivity and applications in organic synthesis. evitachem.com

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. For this compound, this involves developing more sustainable pathways for its production and use. A key focus is the reduction of hazardous waste and the use of more environmentally benign reagents and solvents. researchgate.net

Recent advancements in related syntheses point towards a greener future. For example, the two-pot synthesis of certain pyrylium salts utilizes mild methanesulfonic acid and avoids environmentally unfriendly organic solvents for purification by using a simple aqueous workup. researchgate.net Similarly, the Paal-Knorr synthesis of the pyrrole precursor can be performed in boiling water, eliminating the need for organic solvents altogether. nih.gov

The broader context of industrial chlorine chemistry also highlights a move towards sustainability. Modern chlor-alkali processes, which produce the chlorine essential for many syntheses, are shifting to more energy-efficient membrane cell technology. nih.gov Furthermore, there is a push to utilize byproducts, such as hydrochloric acid, which have commercial value, creating a cleaner, low-waste chemical industry. nih.gov Integrating this compound into this framework means optimizing its synthesis to align with these sustainable practices, potentially by using bio-based starting materials and ensuring that any byproducts are recycled or sold. nih.gov

Advanced Material Design and Functionalization Utilizing Pyrrolium Scaffolds

The pyrrole ring system, the core of this compound, is a "privileged" scaffold in chemistry. researchgate.net This means it is a structural motif that appears in many biologically active compounds and functional materials. nih.gov Consequently, the pyrrolium scaffold is a valuable building block for the design of advanced materials.

Pyrrolium and related pyrylium salts serve as versatile precursors for a wide range of other molecules, including pyridines, phosphinines, and polymers. nih.gov This reactivity allows for the construction of complex macrocycles and polymers with tailored properties. nih.gov These materials have found use in diverse areas such as molecular machines, biomedicine, and molecular sensing. nih.gov

In the field of materials science, scaffolds are crucial for applications like tissue engineering, where they provide a temporary structure for cells to grow and form new tissue. nih.gov While typically associated with porous polymers or metals, the chemical principles of scaffold design—high surface area, specific porosity, and biocompatibility—are relevant. nih.govresearchgate.net The functionalization of pyrrole-based structures allows for the tuning of their chemical and physical properties. researchgate.net By attaching different functional groups to the pyrrolium ring, researchers can design novel materials with specific electronic, optical, or biological characteristics, paving the way for their use in functional polymers, dyes, and other advanced applications. researchgate.netontosight.ai

Challenges and Opportunities in this compound Research

Despite its potential, research into this compound faces several challenges that also present opportunities for innovation.

Challenges:

Synthesis and Selectivity: While the basic synthesis is straightforward, achieving highly selective functionalization of the pyrrole ring before or after quaternization can be difficult. evitachem.com Developing new synthetic methods that offer precise control over the placement of substituents is a continuing challenge. researchgate.net

Stability: Like other oxonium ions, pyrrolium salts can be reactive towards nucleophiles, including water, which can affect their stability and handling in certain applications. wikipedia.org

Green Chemistry Integration: Fully aligning the synthesis and lifecycle of this compound with the principles of green chemistry requires further innovation to minimize waste and energy consumption. nih.gov

Opportunities:

Catalysis: The potential of this compound and related salts in photocatalysis and organocatalysis is a significant opportunity. evitachem.comnih.gov Further research could uncover novel catalytic activities for a wide range of organic transformations.

Material Science: As a versatile building block, the pyrrolium scaffold offers vast opportunities for creating new polymers, macrocycles, and functional materials with tailored properties for electronics, sensing, and biomedical applications. nih.gov

Intermediate in Synthesis: Its role as a reactive intermediate remains a key area of opportunity. evitachem.com By reacting with various nucleophiles, this compound can serve as a gateway to a diverse array of complex heterocyclic compounds, which are valuable in medicinal and agricultural chemistry. evitachem.comnih.gov


Q & A

Q. What synthetic methodologies are recommended for preparing N,N-Dimethyl-1H-pyrrolium Chloride, and how can reaction conditions be optimized?

Answer: A one-pot synthesis approach using chlorosulfite-based condensing agents (e.g., N,N-Dimethylchlorosulfitemethaniminium Chloride) is effective. Key steps include:

  • Reagent selection : Use oxalyl dichloride or POCl₃ for quaternization of pyrrolidine derivatives .
  • Solvent system : Dichloromethane or DMF at room temperature, with stoichiometric control of the alkylating agent .
  • Workup : Neutralize excess acid with bases like triethylamine and isolate via vacuum distillation or recrystallization .

Example Reaction Conditions:

StepReagentSolventTemperatureTimeYield
QuaternizationPOCl₃CH₂Cl₂RT2–4 hrs60–75%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H NMR : Identifies proton environments in the pyrrolium ring (e.g., δ 3.2–3.5 ppm for N-methyl groups) and confirms quaternization .
  • Gas Chromatography (GC) : Detects volatile impurities (e.g., residual pyridine) using a hydrogen flame-ionization detector and N,N-dimethylformamide as a solvent .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M-Cl]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. GC) when analyzing purity?

Answer:

  • Cross-validation : Compare integration ratios in ¹H NMR with GC peak areas to quantify impurities .
  • Spiking experiments : Add a known standard (e.g., pyridine) to the sample and monitor changes in GC retention times or NMR shifts .
  • Advanced techniques : Use 2D NMR (e.g., HSQC) to assign overlapping signals or LC-MS for non-volatile contaminants .

Q. What experimental design considerations are critical for evaluating the biological activity of N,N-Dimethyl-1H-pyrrolium derivatives?

Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with varying N-alkyl groups and assess antibacterial potency via MIC assays .
  • Control groups : Include unquaternized pyrrolidine and commercially available antibiotics (e.g., ciprofloxacin) .
  • Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption in Gram-negative vs. Gram-positive bacteria .

Example Antibacterial Assay Parameters:

Test OrganismConcentration Range (µg/mL)Incubation TimeMedia
E. coli5–10024 hrsMueller-Hinton

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

Answer:

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to pyrrolidine to reduce di-alkylation byproducts .
  • Temperature control : Maintain ≤30°C to prevent decomposition of the quaternized product .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or fractional crystallization .

Q. What strategies mitigate hygroscopicity issues during storage of this compound?

Answer:

  • Desiccants : Store under nitrogen or argon with molecular sieves (3Å) .
  • Lyophilization : Convert to a stable salt (e.g., tetrafluoroborate) via anion exchange .
  • Analytical monitoring : Use Karl Fischer titration to track moisture content .

Methodological Notes

  • Key References : Synthesis protocols , NMR/GC validation , and biological assays are critical for reproducibility.
  • Contradictions : Address variations in reported yields (60–75%) by optimizing solvent polarity and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.